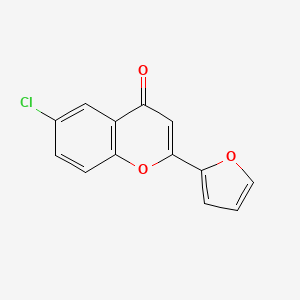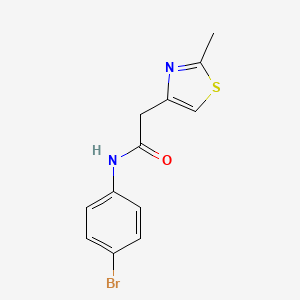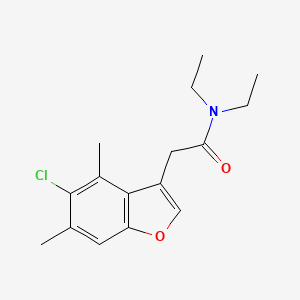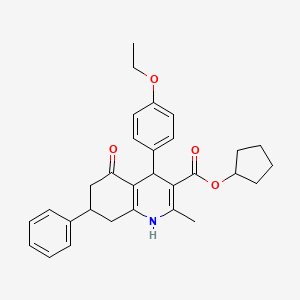![molecular formula C16H15Cl2NOS B4982050 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4982050.png)
2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide, also known as DMTB, is a chemical compound that has gained attention in the scientific research community for its potential applications in drug development and disease treatment.
作用機序
The mechanism of action of 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide involves its interaction with the microtubule network in cells. 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide binds to the colchicine binding site on tubulin, a protein that makes up microtubules, causing the destabilization of microtubules and preventing cell division. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. It has also been found to have antioxidant properties, reducing oxidative stress in cells.
実験室実験の利点と制限
2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a range of conditions. However, it is important to note that 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide is a toxic compound and must be handled with care. Additionally, its mechanism of action is not yet fully understood, and further research is needed to fully explore its potential applications.
将来の方向性
There are several future directions for research on 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide. One area of interest is the development of new cancer treatments based on 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide. Further research is needed to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, there is a need for more research on the mechanism of action of 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide, which could lead to the development of new drugs targeting the microtubule network in cells.
Conclusion
In conclusion, 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide is a promising compound with potential applications in drug development and disease treatment. Its anti-cancer properties, anti-inflammatory effects, and antioxidant properties make it a promising candidate for further research. However, its toxicity and limited understanding of its mechanism of action highlight the need for caution and further investigation.
合成法
The synthesis of 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide involves a series of chemical reactions, starting with the reaction of 2,4-dichlorobenzoyl chloride with 4-methylthiophenol in the presence of a base catalyst. This produces 2,4-dichloro-N-(4-methylphenylthio)benzamide, which is then reacted with ethylene diamine in the presence of a reducing agent to yield 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide.
科学的研究の応用
2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been found to have potential applications in drug development and disease treatment. In particular, it has been studied for its anti-cancer properties. Research has shown that 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide can induce apoptosis in cancer cells, inhibiting their growth and proliferation. 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has also been found to be effective against drug-resistant cancer cells, making it a promising candidate for the development of new cancer treatments.
特性
IUPAC Name |
2,4-dichloro-N-[2-(4-methylphenyl)sulfanylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11-2-5-13(6-3-11)21-9-8-19-16(20)14-7-4-12(17)10-15(14)18/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZBKFBMFGEXTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dimethoxy-3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4981971.png)
![N~1~-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N~1~,N~2~-dimethyl-N~2~-(4-pyridinylmethyl)glycinamide](/img/structure/B4981979.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-N-methylethanamine](/img/structure/B4981983.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B4981990.png)

![2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4982017.png)


![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4982035.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B4982037.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B4982047.png)
![2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxo-1-phenylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4982054.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B4982062.png)